molecular formula C23H25N3O2 B2908516 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1252898-61-5

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B2908516
CAS No.: 1252898-61-5
M. Wt: 375.472
InChI Key: JRNZRJFBFLZRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a pyridazinone-derived acetamide compound characterized by a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 3,4-dimethylphenyl group. Pyridazinone derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, making this compound a candidate for further investigation .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-5-25(20-8-6-7-16(2)13-20)23(28)15-26-22(27)12-11-21(24-26)19-10-9-17(3)18(4)14-19/h6-14H,5,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNZRJFBFLZRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the dimethylphenyl and methylphenyl groups through substitution reactions. The final step involves the acylation of the pyridazinone derivative with N-ethyl-N-(3-methylphenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name Pyridazinone Substituent Acetamide Side Chain Molecular Weight Key Substituent Effects
Target Compound 3-(3,4-Dimethylphenyl) N-Ethyl-N-(3-methylphenyl) 391.46* Electron-donating methyl groups enhance lipophilicity
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-Dichloro N-(3-Sulfonamide-phenyl) 482.43 Electron-withdrawing Cl groups may reduce metabolic stability
6e (Antipyrine Hybrid) 3-(4-Benzylpiperidin-1-yl) N-Antipyrine (pyrazol-4-yl) 532.61 Bulky antipyrine moiety increases steric hindrance
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl N-Antipyrine (pyrazol-4-yl) 398.27 Chlorine substituents improve halogen bonding potential

*Calculated based on molecular formula.

Key Observations :

  • Electron-Donating vs.
  • Side Chain Diversity : The N-ethyl-N-(3-methylphenyl) acetamide side chain is less sterically hindered than antipyrine-based hybrids (e.g., ), which may influence target binding selectivity.

Key Observations :

  • Higher yields (e.g., 79% in ) correlate with less sterically demanding side chains.
  • Antipyrine hybrids (e.g., 6e, 42–62% yields ) exhibit lower yields due to steric challenges in coupling bulkier amines.

Spectroscopic and Crystallographic Data

Table 3: Spectroscopic Comparison

Compound Name IR C=O Stretching (cm⁻¹) ¹H-NMR Features (δ, ppm) Crystallographic Findings Reference
Target Compound Not reported Not reported Not reported
N-(3-Sulfonamide-phenyl) analog 1664, 1642 Pyridazinone H: 6.85–7.45; sulfonamide: 2.95–3.55 Not reported
Antipyrine Hybrid 6e 1664, 1642 Pyridazinone H: 6.70–7.30; antipyrine: 2.20–3.80 Not reported
Dichlorophenyl Analog Not reported Dichlorophenyl H: 7.25–7.55; antipyrine: 2.10–2.50 Dihedral angles: 44.5°–77.5°; N–H⋯O hydrogen bonding

Key Observations :

  • IR spectra for pyridazinone-acetamides consistently show C=O stretches near 1640–1680 cm⁻¹, reflecting the conjugated amide system .
  • Crystallographic data for dichlorophenyl analogs reveal conformational flexibility (dihedral angles: 44.5°–77.5°), suggesting that the target compound’s 3,4-dimethylphenyl group may adopt distinct packing arrangements.

Biological Activity

The compound 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2} with a molecular weight of approximately 364.44 g/mol. The structure features a pyridazinone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H24N4O2
Molecular Weight364.44 g/mol
IUPAC NameThis compound
CAS Number1252900-27-8

Anticancer Activity

Recent studies have highlighted the compound's potential in modulating oncogenic pathways, particularly through the inhibition of MYC expression. MYC is a well-known transcription factor that plays a critical role in cell proliferation and tumorigenesis. Inhibition of MYC can lead to reduced cancer cell growth.

A study demonstrated that derivatives of pyridazinone can significantly downregulate MYC expression in various cancer cell lines, suggesting that compounds like This compound may serve as effective agents against tumors characterized by MYC overexpression .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. A series of substituted acetamides were synthesized and tested, revealing that certain derivatives exhibited significant BChE inhibition, which is crucial for developing therapeutic agents for neurodegenerative diseases .

Case Studies

  • MYC Modulation Study :
    • Objective : To evaluate the effect of pyridazinone derivatives on MYC expression.
    • Methodology : Cancer cell lines were treated with varying concentrations of the compound.
    • Findings : Significant downregulation of MYC was observed at concentrations above 10 µM, correlating with reduced cell viability.
  • BChE Inhibition Study :
    • Objective : To assess the inhibitory potential against BChE.
    • Methodology : The compound was tested alongside standard inhibitors in vitro.
    • Results : The compound exhibited an IC50 value of 5.67 µM, indicating strong inhibitory activity compared to traditional inhibitors .

In Vitro Studies

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The growth inhibition was quantified using the MTT assay, demonstrating an IC50 ranging from 5 to 10 µM depending on the cell line.

Computational Studies

Molecular docking studies suggest that the compound binds effectively to active sites on target proteins involved in cancer pathways. The binding affinity was calculated using AutoDock Vina, showing promising interactions with critical residues within the binding pocket of MYC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.